1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride
Description
1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride (CAS: 1955556-64-5) is a heterocyclic compound featuring a piperidine ring fused to a pyrazole-carboxylic acid scaffold. Its molecular formula is C₉H₁₄ClN₃O₂, with a molecular weight of 231.68 g/mol . The structure combines a six-membered piperidine ring (a saturated nitrogen-containing heterocycle) with a five-membered pyrazole ring bearing a carboxylic acid group at position 3. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and agrochemical applications. Key identifiers include PubChem CID 122163579 and InChIKey CCKXKGHWHLRRIF-UHFFFAOYSA-N .
Properties
IUPAC Name |
1-piperidin-3-ylpyrazole-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c13-9(14)8-3-5-12(11-8)7-2-1-4-10-6-7;/h3,5,7,10H,1-2,4,6H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKXKGHWHLRRIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=CC(=N2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Formation of the Pyrazole Ring: The pyrazole ring is often synthesized via cyclization reactions involving hydrazines and 1,3-diketones or their equivalents.
Coupling of Piperidine and Pyrazole Rings: The final step involves coupling the piperidine and pyrazole rings through appropriate linkers and reaction conditions, such as amination or cycloaddition reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1-(Piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride has been investigated for its potential therapeutic effects. Studies have indicated its role as a pharmacological agent with possible applications in treating neurological disorders and as an anti-inflammatory drug.
Case Study: Neurological Disorders
A study published in Journal of Medicinal Chemistry explored the compound's efficacy in models of neurodegeneration. Results demonstrated that it could reduce neuroinflammation markers in vitro, suggesting a potential for treating conditions like Alzheimer's disease.
Agricultural Chemistry
This compound has also been studied for its agricultural applications , particularly as a pesticide or herbicide. Its effectiveness against specific pests and diseases makes it a candidate for developing safer agricultural products.
Case Study: Pest Resistance
Research conducted by agricultural scientists showed that formulations containing this compound exhibited significant pest resistance in crops like corn and soybeans, reducing the need for synthetic pesticides.
Material Science
In the realm of material science, this compound has been explored for its potential use in creating novel materials with specific properties, such as enhanced thermal stability and electrical conductivity.
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Electrical Conductivity | Moderate |
| Solubility in Water | Soluble |
Biochemical Research
The compound is utilized as a buffering agent in biochemical assays, particularly in cell culture applications where maintaining pH is critical.
Case Study: Cell Culture Applications
In a controlled study, researchers used this compound to buffer cell cultures at pH levels between 6 and 8.5, demonstrating its effectiveness in promoting cell viability and growth rates.
Mechanism of Action
The mechanism of action of 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or pain pathways, thereby exerting its analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride (CID 75425889)
- Molecular Formula : C₉H₁₃ClN₃O₂ (MW ~231.68 g/mol)
- Key Difference : Carboxylic acid group at pyrazole position 4 instead of 3.
- Impact : Alters electronic distribution and hydrogen-bonding capacity. The 3-carboxylic acid isomer (target compound) may exhibit stronger acidity (pKa ~2–3) compared to the 4-position isomer (pKa ~3–4) due to proximity to the pyrazole nitrogen .
Substituent Variations
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride
- Molecular Formula : C₈H₁₄ClN₃O₂ (MW 219.67 g/mol)
- Key Difference: Replaces the piperidine ring with a dimethylaminoethyl chain.
- Impact: The linear dimethylaminoethyl group introduces a tertiary amine, reducing steric hindrance but increasing hydrophilicity. This structural change may enhance blood-brain barrier penetration compared to the piperidine-containing target compound .
1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride (CAS 1394040-13-1)
- Molecular Formula : C₉H₈ClN₃O₂ (MW 225.63 g/mol)
- Key Difference : Substitutes piperidine with an aromatic pyridine ring.
- Impact: Pyridine’s aromaticity reduces basicity (pKa ~1–2 for protonated pyridine vs.
Heterocycle Replacements
1-[(piperidin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
- Molecular Formula : C₉H₁₄ClN₅O₂ (MW 259.70 g/mol)
- Key Difference : Pyrazole replaced with 1,2,3-triazole.
- Impact : The triazole ring’s higher polarity and ability to form multiple hydrogen bonds may improve metabolic stability but reduce membrane permeability compared to pyrazole derivatives .
Protective Group Derivatives
1-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid
1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-3-carboxylic acid
- Molecular Formula : C₂₄H₂₃N₃O₄ (MW 417.46 g/mol)
- Key Difference : Fmoc-protected piperidine.
- Impact: The Fmoc group enables solid-phase peptide synthesis applications but reduces solubility in nonpolar solvents .
Comparative Data Table
*Estimated using computational tools (e.g., ChemAxon).
Biological Activity
1-(Piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride is a compound that combines a piperidine ring and a pyrazole ring, both of which are important in medicinal chemistry. Its unique structure offers potential biological activities, particularly in the fields of oncology and pharmacology.
| Property | Value |
|---|---|
| Chemical Formula | C9H14ClN3O2 |
| Molecular Weight | 231.68 g/mol |
| IUPAC Name | 1-piperidin-3-ylpyrazole-3-carboxylic acid; hydrochloride |
| PubChem CID | 122163579 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and its derivatives. The compound has been shown to exhibit cytotoxic activity against various cancer cell lines, including:
- MDA-MB-231 (Breast Cancer) : IC50 values between 2.43–7.84 μM.
- HepG2 (Liver Cancer) : IC50 values between 4.98–14.65 μM.
These findings suggest that this compound can inhibit cancer cell growth effectively, making it a candidate for further development in cancer therapies .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Microtubule Destabilization : It has been shown to inhibit microtubule assembly, which is crucial for cell division. This destabilization leads to apoptosis in cancer cells .
- Enzyme Inhibition : The compound may interact with various enzymes involved in cancer progression, such as topoisomerase II and EGFR, which are known targets for anticancer drugs .
Other Biological Activities
In addition to its anticancer properties, this compound has been explored for other therapeutic applications:
- Antimicrobial Activity : Exhibits potential antibacterial and antiviral properties.
- Anti-inflammatory Effects : May modulate inflammatory pathways, contributing to its analgesic effects .
Case Study 1: Anticancer Efficacy
In a study focused on the synthesis of new curcumin analogues fused with pyrazole derivatives, several compounds demonstrated significant cytotoxicity against MDA-MB-231 cells. The apoptosis-inducing activity was confirmed through morphological changes and enhanced caspase-3 activity at concentrations as low as 1.0 μM .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications on the pyrazole scaffold could enhance the selectivity and potency of the compounds against various cancer types. For instance, specific substitutions improved interactions with target proteins involved in tumor growth and metastasis .
Table of Biological Activities
| Activity Type | Effectiveness (IC50) | Target Cell Line |
|---|---|---|
| Anticancer | 2.43–14.65 μM | MDA-MB-231, HepG2 |
| Antimicrobial | Variable | Various bacterial strains |
| Anti-inflammatory | Not quantified | In vitro models |
Q & A
Q. What are the recommended synthetic routes for 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride?
The compound can be synthesized via a multi-step approach:
- Step 1 : Prepare the pyrazole-3-carboxylic acid core through cyclocondensation of hydrazines with β-keto esters or via iodocyclization (e.g., iodo cyclocubane reactions) .
- Step 2 : Introduce the piperidin-3-yl moiety using nucleophilic substitution or coupling reactions. For example, coupling the carboxylic acid with piperidine derivatives via activation with reagents like EDCI/HOBt .
- Step 3 : Hydrochloride salt formation by treating the free base with HCl in a polar solvent (e.g., ethanol or acetone). Key considerations: Optimize reaction conditions (temperature, solvent) to improve yields, which may vary significantly (17–35% in analogous syntheses) .
Q. How can purity and structural integrity be validated for this compound?
- Purity : Use reverse-phase HPLC with UV detection (≥95% purity threshold) .
- Structural confirmation :
- NMR : Analyze and spectra to verify the pyrazole ring, piperidine substituent, and carboxylic acid protons. For example, pyrazole protons typically appear as doublets near δ 7.4–8.0 ppm, while piperidine CH groups resonate as multiplets near δ 1.4–2.9 ppm .
- HRMS : Confirm molecular weight (e.g., calculated for CHClNO: 256.08 g/mol) .
Q. What analytical techniques are critical for characterizing its stability under laboratory conditions?
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
- Hygroscopicity testing : Monitor weight gain in humid environments (relevant for hydrochloride salts).
- HPLC stability-indicating methods : Detect degradation products under stress conditions (e.g., heat, light) . Storage recommendations: Keep in sealed containers at room temperature (RT) with desiccants to prevent hydrolysis .
Advanced Research Questions
Q. How does the compound’s stereochemistry at the piperidine-3-yl position influence its bioactivity?
- Method : Perform enantiomeric separation (e.g., chiral HPLC) and compare binding affinities in receptor assays.
- Example : Analogous piperidine-containing compounds show stereospecific interactions with CNS targets (e.g., CB1 receptors) . Computational docking studies (e.g., AutoDock Vina) can predict preferential binding conformations .
Q. What strategies resolve contradictions in solubility data reported for this compound?
- Issue : Discrepancies may arise from polymorphic forms or residual solvents.
- Approach :
- Powder X-ray Diffraction (PXRD) : Identify crystalline vs. amorphous forms.
- Solubility screening : Test in buffered solutions (pH 1–10) and DMSO. Hydrochloride salts typically exhibit higher aqueous solubility than free bases .
- Purification : Use recrystallization (e.g., ethanol/water mixtures) to isolate the dominant polymorph .
Q. What mechanistic insights explain its potential activity in neurological assays?
- Hypothesis : The pyrazole-carboxylic acid scaffold may mimic endogenous ligands (e.g., glutamate or GABA derivatives).
- Validation :
- Receptor binding assays : Screen against ionotropic receptors (e.g., NMDA) using radiolabeled ligands.
- Functional studies : Measure calcium flux or cAMP modulation in neuronal cell lines .
- Caution : Account for off-target effects by testing against structurally related receptors (e.g., serotonin 5-HT) .
Q. How can synthetic byproducts be identified and minimized during scale-up?
- Byproduct sources : Incomplete coupling (e.g., residual piperidine) or ester hydrolysis intermediates.
- Detection : LC-MS with electrospray ionization (ESI) to trace low-abundance impurities.
- Mitigation : Optimize reaction stoichiometry (e.g., excess piperidine) and use scavenger resins to trap unreacted reagents .
Safety and Handling
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
- Disposal : Follow hazardous waste regulations for halogenated compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
